molecular formula C12H9BrO2 B1523711 3-Bromo-5-(4-hydroxyphenyl)phenol CAS No. 1261956-89-1

3-Bromo-5-(4-hydroxyphenyl)phenol

Cat. No.: B1523711
CAS No.: 1261956-89-1
M. Wt: 265.1 g/mol
InChI Key: UKXYKVZENKLOBL-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-hydroxyphenyl)phenol is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-5-(4-hydroxyphenyl)phenol is a compound of increasing interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and associated research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrO2, with a molecular weight of approximately 276.11 g/mol. Its structure features a brominated phenolic compound, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl groups in the phenolic structure contribute to its ability to scavenge free radicals, thus reducing oxidative stress in cells.
  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that are involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Cell Signaling Modulation : It may influence various signaling pathways, including those related to apoptosis and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
Huh7 (Hepatocellular carcinoma)5.67 ± 0.57Induces apoptosis via intrinsic pathways
MCF-7 (Breast cancer)11.46 ± 2.45Cell cycle arrest in G1 phase
A549 (Lung cancer)6.6 ± 0.6Triggers apoptosis through extrinsic pathways

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Study on Hepatocellular Carcinoma : A study conducted on the Huh7 cell line revealed that this compound could significantly reduce cell viability through apoptosis induction, with an IC50 value of 5.67 µM .
  • Inflammation Model : In a model of inflammation, the compound reduced levels of TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress .

Properties

IUPAC Name

3-bromo-5-(4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXYKVZENKLOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686355
Record name 5-Bromo[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-89-1
Record name [1,1′-Biphenyl]-3,4′-diol, 5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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